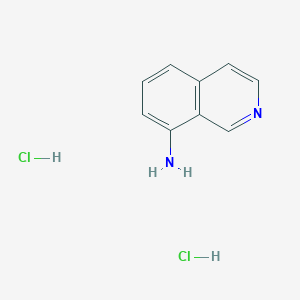

Isoquinolin-8-amine dihydrochloride

Overview

Description

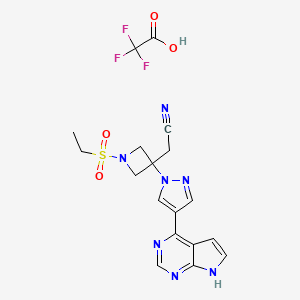

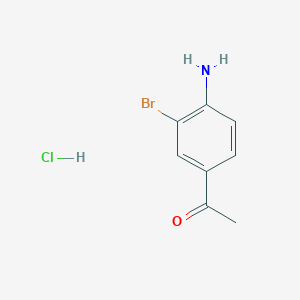

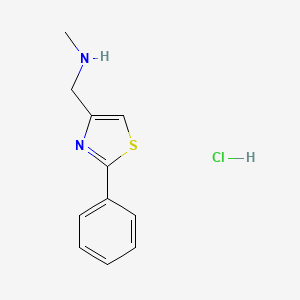

Isoquinolin-8-amine dihydrochloride is a chemical compound with the CAS number 1187929-16-3 . It is used in the manufacture of chemical compounds and is a specialty chemical used in nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to this compound, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular formula of this compound is C9H8N2 . The average mass is 144.173 Da and the mono-isotopic mass is 144.068741 Da .Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to this compound, have been used in the construction of aromatic nitrogen heterocycles . The reactions involve intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology .Physical And Chemical Properties Analysis

This compound is a crystalline powder . It has a high gastrointestinal absorption and is BBB permeant . It is soluble in water .Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives are recognized for their extensive pharmacological applications, including antimicrobial, antibacterial, antitumor activities, and more. Studies have demonstrated that natural isoquinoline alkaloids and their N-oxides isolated from various plant species exhibit confirmed biological activities. Isoquinoline alkaloids are considered important sources of leads for drug discovery, with potential applications in treating several diseases due to their diverse biological potentials. The research has also predicted new possible applications through structure-activity relationship (SAR) activities, emphasizing their role in drug discovery programs (Dembitsky et al., 2015).

Therapeutic Potential and SAR of Isoquinoline Alkaloids

Isoquinoline alkaloids have shown immense pharmacological and biological properties, including potential anticancer properties. Although the molecular targets of these alkaloids are not yet clearly delineated, ongoing research continues to unveil new data that are clinically exploitable. The structural features and DNA interaction of many isoquinoline alkaloids are being explored, providing insights into their binding specificity, energetics, and implications for drug design. This research is crucial for the development of new therapeutic agents based on isoquinoline alkaloids (Bhadra & Kumar, 2012).

Biological Activities and SAR Insights

The isoquinoline scaffold is foundational in organic and analytical chemistry, utilized in detecting various metal ions and for its significant biological activities. Research into 8-hydroxyquinoline derivatives, for example, reveals their potential in treating several life-threatening diseases through metal chelation properties. These derivatives serve as potent drug candidates for diseases characterized by anti-cancer, HIV, and neurodegenerative disorders. The exploration of synthetic modifications aims to develop more potent target-based broad-spectrum drug molecules, showcasing the adaptability and therapeutic potential of isoquinoline derivatives in modern therapeutics (Gupta et al., 2021).

Mechanism of Action

Target of Action

Isoquinolin-8-amine dihydrochloride, also known as 8-Aminoquinoline, is a derivative of quinoline . It primarily targets the Plasmodium species , which are the causative agents of malaria . The compound is structurally analogous to 8-hydroxyquinoline .

Mode of Action

It is known that the compound interacts with its targets, the plasmodium species, and induces changes that inhibit the growth and proliferation of these organisms . The amine functional group in the compound can serve as a directing group in organic synthesis .

Biochemical Pathways

This compound affects the biochemical pathways of the Plasmodium species. The compound’s interaction with these organisms disrupts their normal metabolic processes, leading to their eventual death . The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of the Plasmodium species . This leads to a decrease in the severity of malaria symptoms in infected individuals. The compound’s action at the molecular and cellular levels disrupts the normal metabolic processes of the Plasmodium species, leading to their death .

Safety and Hazards

Future Directions

Quinoline and isoquinoline alkaloids, which include Isoquinolin-8-amine dihydrochloride, have potent biological activities demonstrated by in vitro and in vivo assays . They are presented as an inexhaustible source of new therapeutic agents . Future research may focus on exploring these biological activities further and developing new drugs based on these compounds .

properties

IUPAC Name |

isoquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h1-6H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBXWYVMNDETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.